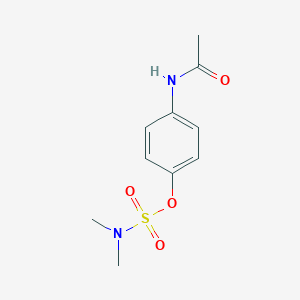

4-acetamidophenyl N,N-dimethylsulfamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(13)11-9-4-6-10(7-5-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGAOGIZIJMOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of N,N-dimethylsulfamate Analogs of Paracetamol: A Strategy for Mitigating Hepatotoxicity

An In-depth Technical Guide

Executive Summary

Paracetamol (acetaminophen) is a cornerstone of global pharmacotherapy for analgesia and antipyresis, lauded for its efficacy and general safety at therapeutic doses.[1][2] However, its clinical utility is marred by a narrow therapeutic index and the risk of severe, often fatal, hepatotoxicity in cases of overdose.[3][4][5] This toxicity is a direct consequence of its metabolic pathway, wherein a minor but significant portion is oxidized to the highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][6] This guide delineates a strategic approach to circumvent this liability through the development of N,N-dimethylsulfamate analogs of paracetamol. By masking the phenolic hydroxyl group responsible for the formation of NAPQI, this prodrug strategy aims to preserve the therapeutic efficacy of the parent molecule while fundamentally eliminating the primary mechanism of its liver toxicity. We present the scientific rationale, a proposed synthetic pathway, and a comprehensive framework for the preclinical evaluation of these novel analogs, from pharmacological activity to toxicological safety.

The Paracetamol Paradox: Efficacy and Inherent Risk

Paracetamol is one of the most widely used over-the-counter analgesic and antipyretic agents.[7] Its mechanism of action, while still a subject of research, is understood to be centrally mediated and distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs), affording it a favorable gastrointestinal safety profile.[2][8][9] The primary analgesic effects are believed to stem from the central inhibition of cyclooxygenase (COX) enzymes, potentially a splice variant termed COX-3, and the metabolism of paracetamol in the brain to its active form, AM404, which modulates endocannabinoid and TRPV1 pathways.[1][2][10][11]

The Achilles' heel of paracetamol is its dose-dependent hepatotoxicity.[3] This toxicity is not caused by the parent drug but by its metabolic bioactivation in the liver.

Metabolic Pathways and the Genesis of NAPQI

At therapeutic doses, paracetamol is primarily metabolized through two major, non-toxic pathways: glucuronidation (~50-70%) and sulfation (~25-35%), which render the molecule water-soluble for renal excretion.[1] However, a small fraction (5-15%) is oxidized by cytochrome P450 enzymes, predominantly CYP2E1, to form the highly electrophilic and toxic metabolite, NAPQI.[1][5][6]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[3][12] In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the paracetamol dose towards the CYP2E1 pathway.[6][13][14] This surge in NAPQI production rapidly depletes hepatic GSH stores. Once GSH is exhausted, NAPQI binds indiscriminately to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular hepatic necrosis.[3][4]

The N,N-dimethylsulfamate Prodrug Strategy

The core vulnerability in paracetamol's structure is the phenolic hydroxyl group at position 4. To eliminate NAPQI-mediated hepatotoxicity, this group must be protected from enzymatic oxidation. A carrier-linked prodrug approach is an ideal strategy, where the hydroxyl group is temporarily masked by a promoiety that is later cleaved in vivo to release the active parent drug.[7]

We propose the N,N-dimethylsulfamate group as a highly promising promoiety. The resulting analog, 4-acetamidophenyl N,N-dimethylsulfamate, is designed to be pharmacologically inactive until it is hydrolyzed in vivo by sulfatases or other esterases, releasing paracetamol and the inert N,N-dimethylsulfamic acid.

The key advantages of this strategy are:

-

Blockade of NAPQI Formation: The sulfamate group effectively shields the hydroxyl moiety, preventing its oxidation by CYP450 enzymes.

-

Controlled Release: The rate of hydrolysis can potentially be tuned to control the release of paracetamol, possibly leading to a more sustained analgesic effect.

-

Metabolic Shunting: By preventing the primary oxidative metabolism, the drug's fate is directed towards hydrolysis, releasing paracetamol which can then be safely eliminated via its normal glucuronidation and sulfation pathways.

Synthesis and Characterization

The synthesis of 4-acetamidophenyl N,N-dimethylsulfamate is a straightforward and scalable process rooted in established organic chemistry principles.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize 4-acetamidophenyl N,N-dimethylsulfamate from paracetamol and N,N-dimethylsulfamoyl chloride.

Materials:

-

Paracetamol (4-acetamidophenol)

-

N,N-dimethylsulfamoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add paracetamol (1.0 eq). Dissolve the paracetamol in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq) dropwise while stirring. The base acts as a proton scavenger for the HCl generated during the reaction.

-

Reagent Addition: Add N,N-dimethylsulfamoyl chloride (1.2 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (paracetamol) is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-acetamidophenyl N,N-dimethylsulfamate.

Characterization

The identity and purity of the synthesized analog must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Preclinical Pharmacological and Toxicological Evaluation

A rigorous preclinical testing cascade is required to validate the therapeutic potential and safety of the N,N-dimethylsulfamate analog.

Analgesic and Antipyretic Efficacy (In Vivo)

Objective: To determine if the analog retains the analgesic and antipyretic activity of paracetamol.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia)

-

Acclimatization: Acclimatize male Swiss albino mice for 7 days.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., saline with 0.5% Tween 80), Paracetamol (positive control, e.g., 200 mg/kg), and Analog (various doses, equimolar to paracetamol).

-

Dosing: Administer treatments orally (p.o.).

-

Induction: After 60 minutes, inject 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing (a characteristic stretching behavior indicative of visceral pain).

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

-

Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Expected Outcome: The N,N-dimethylsulfamate analog should exhibit a dose-dependent reduction in writhing, with an efficacy comparable to that of the equimolar dose of paracetamol.

Hepatotoxicity Assessment (In Vitro & In Vivo)

This is the pivotal test for the project. The primary hypothesis is that the analog will be significantly less hepatotoxic than paracetamol.

Experimental Protocol: In Vivo Overdose Model

-

Acclimatization & Grouping: As described above. Groups will include a vehicle control, a high-dose Paracetamol group (e.g., 500 mg/kg, known to induce toxicity), and a high-dose Analog group (equimolar to the paracetamol dose).

-

Dosing: Administer a single high dose orally.

-

Sample Collection: At 24 hours post-dosing, collect blood via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue.

-

Biochemical Analysis: Measure serum levels of key liver enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should blindly score the sections for signs of centrilobular necrosis, inflammation, and other indicators of damage.

Data Presentation: Comparative Hepatotoxicity

| Treatment Group (500 mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Score (Necrosis) |

| Vehicle Control | 35 ± 5 | 50 ± 8 | 0 (None) |

| Paracetamol | 8500 ± 1200 | 6200 ± 950 | 4 (Severe) |

| Analog | 60 ± 10 | 75 ± 12 | 0 (None) |

| (Note: Data are hypothetical and represent the desired successful outcome.) |

Expected Outcome: The paracetamol group should show significant elevations in ALT and AST and marked centrilobular necrosis. In contrast, the analog-treated group should have ALT/AST levels and liver histology comparable to the vehicle control, demonstrating a profound lack of hepatotoxicity.

Conclusion and Future Directions

The development of N,N-dimethylsulfamate analogs of paracetamol represents a rational and promising strategy to engineer a safer alternative to one of the world's most utilized drugs. By mechanistically decoupling the therapeutic action from the toxic metabolic pathway, these prodrugs have the potential to offer the well-established benefits of paracetamol without its most significant risk.

Successful preclinical validation, as outlined in this guide, would provide a strong impetus for advancing these compounds into formal IND-enabling studies. Future work would need to focus on detailed pharmacokinetic profiling, formulation development to ensure optimal bioavailability, and long-term safety studies. The ultimate goal is the clinical translation of a next-generation analgesic that retains the efficacy of paracetamol while offering a significantly improved safety margin, particularly for vulnerable populations and in cases of accidental or intentional overdose.

References

-

Wikipedia. Paracetamol. [Link]

-

OUR Archive. (2021). Sulfate conjugation may be the key to hepatotoxicity in paracetamol overdose. [Link]

-

ResearchGate. The competitive relationship between paracetamol sulfation and.... [Link]

-

PubMed. (2021). Sulfate conjugation may be the key to hepatotoxicity in paracetamol overdose. [Link]

-

Taylor & Francis Online. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. [Link]

-

PMC. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. [Link]

-

PLOS ONE. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. [Link]

-

PLOS. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. [Link]

-

PMC. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use. [Link]

-

PMC. (2024). Exploring acetaminophen prodrugs and hybrids: a review. [Link]

-

MDPI. (2024). Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot. [Link]

-

Medical Journal of Australia. (2019). Full guidelines for management of paracetamol poisoning. [Link]

-

Hong Kong Medical Journal. (2024). Paracetamol-induced hepatotoxicity after normal therapeutic doses in the Hong Kong Chinese population. [Link]

-

PubMed. (2019). Paracetamol-Galactose Conjugate: A Novel Prodrug for an Old Analgesic Drug. [Link]

-

PNAS. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression. [Link]

-

PNAS. Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs. [Link]

-

DOKUMEN.PUB. (2011). Paracetamol and cyclooxygenase inhibition: is there a cause for concern?. [Link]

-

SciELO. Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. [Link]

-

IJPSR. (2019). SYNTHESIS OF PARACETAMOL-PEG PRODRUGS, IN-VITRO AND IN-VIVO EVALUATION. [Link]

-

ResearchGate. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. [Link]

-

R Discovery. Antinociceptive Effect Of Paracetamol Research Articles. [Link]

-

PubMed. (2023). Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291. [Link]

-

Dove Medical Press. (2023). An updated review on the central MoA of Paracetamol. [Link]

-

PubMed. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. [Link]

-

ResearchGate. (2020). Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. [Link]

-

ResearchGate. (2020). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. [Link]

-

PubMed. Antinociceptive Mechanism of Action of Paracetamol. [Link]

-

MDPI. (2019). Design of Controlled Release System for Paracetamol Based on Modified Lignin. [Link]

-

ResearchGate. The variable anti-inflammatory effects of paracetamol. [Link]

-

PubMed. Mechanism of inhibition of hepatic bioactivation of paracetamol by dimethyl sulfoxide. [Link]

-

BMJ Open. Efficacy and safety of modified-release paracetamol for acute and chronic pain: a systematic review protocol. [Link]

-

IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]

-

Pharmacally. (2025). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. [Link]

-

PubMed. (2008). Paracetamol (Acetaminophen): mechanisms of action. [Link]

-

ResearchGate. Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents. [Link]

-

YouTube. (2017). Paracetamol metabolism to AM404 in human CSF. [Link]

-

PubMed. Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. [Link]

-

DiVA portal. (2021). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. [Link]

-

Der Pharma Chemica. Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. [Link]

-

Academia.edu. New Analgesics Synthetically Derived from the Paracetamol Metabolite N-(4-Hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. [Link]

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot [mdpi.com]

- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Antinociceptive mechanism of action of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [ourarchive.otago.ac.nz]

- 14. Sulfate conjugation may be the key to hepatotoxicity in paracetamol overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicity Profile and Safety Data for 4-Acetamidophenyl N,N-Dimethylsulfamate

The following technical guide provides an in-depth toxicity and safety profile for 4-acetamidophenyl N,N-dimethylsulfamate , a specialized research compound and synthetic intermediate.

Executive Summary

4-acetamidophenyl N,N-dimethylsulfamate (CAS 397849-01-3 ) is an aryl sulfamate ester structurally derived from the analgesic paracetamol (acetaminophen) .[1] While primarily utilized as a pseudo-halide electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., nickel-catalyzed hydrodeoxygenation), its biological activity profile presents specific safety challenges.

This compound acts as a pro-toxicant . Upon metabolic or chemical hydrolysis, it releases paracetamol, carrying the inherent risk of hepatotoxicity via the NAPQI pathway. Furthermore, the aryl sulfamate pharmacophore is a known structural alert for Steroid Sulfatase (STS) inhibition , suggesting potential endocrine-disrupting effects. This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and rigorous safety protocols for research environments.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Specification |

| Chemical Name | 4-acetamidophenyl N,N-dimethylsulfamate |

| Synonyms | Paracetamol dimethylsulfamate; 4'-(N,N-Dimethylsulfamoyloxy)acetanilide |

| CAS Number | 397849-01-3 |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.29 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Stability | Stable under ambient conditions; Hydrolyzes in strong acid/base or enzymatic conditions |

| Structural Class | Aryl Sulfamate Ester (Pseudo-triflate mimic) |

Metabolic Fate & Mechanism of Toxicity[7]

The toxicity of 4-acetamidophenyl N,N-dimethylsulfamate is bipartite, stemming from its hydrolysis products and its intact electrophilic nature.

Metabolic Activation Pathway

In vivo or in hepatocyte culture, the compound undergoes enzymatic hydrolysis (via arylsulfatases or non-specific esterases) to yield Paracetamol and N,N-dimethylsulfamic acid .

-

Primary Hydrolysis: The sulfamate ester bond is cleaved.

-

Product A:Paracetamol (Acetaminophen) – The active toxicant precursor.

-

Product B:N,N-dimethylsulfamic acid – Generally excreted, low acute toxicity compared to sulfate esters.

-

-

Bioactivation (Toxification): The released paracetamol is metabolized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into N-acetyl-p-benzoquinone imine (NAPQI) .

-

Hepatotoxicity: NAPQI depletes cellular glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and centrilobular necrosis.

Secondary Mechanism: Protein Sulfamoylation

Unlike simple esters, aryl sulfamates can act as "suicide inhibitors" for sulfatases. The N,N-dimethyl substitution reduces this reactivity compared to unsubstituted sulfamates (like the drug Irosustat), but the potential for covalent modification of active site residues (e.g., formylglycine in sulfatases) remains a relevant toxicological mechanism.

Visualization of Toxicity Pathway

Figure 1: Metabolic activation pathway leading to hepatotoxicity via the paracetamol substructure.

Toxicological Profile & Hazard Assessment

Since specific LD50 data for CAS 397849-01-3 is not established in public registries, the following profile is derived from Read-Across methodology using Paracetamol and Aryl Sulfamate analogs.

Acute Toxicity (Predicted)

-

Oral: Predicted GHS Category 4 (Harmful if swallowed) .

-

Rationale: Paracetamol LD50 (Rat) is ~2400 mg/kg. The sulfamate moiety adds molecular weight but likely does not significantly reduce bioavailability.

-

-

Dermal: Predicted Irritant . Aryl sulfamates can possess mild alkylating properties, leading to skin irritation.

-

Inhalation: High risk of respiratory irritation due to potential hydrolysis in moist mucous membranes.

Specific Target Organ Toxicity (STOT)

-

Liver (Hepatotoxicity): High Concern. Chronic or high-dose acute exposure will mimic paracetamol overdose.

-

Biomarkers: Elevated ALT/AST, depletion of hepatic glutathione.

-

-

Endocrine System: Moderate Concern. Structural similarity to steroid sulfatase inhibitors suggests potential for hormonal perturbation (estrogen pathway modulation) upon chronic exposure.

Genotoxicity & Carcinogenicity

-

Genotoxicity: Unlikely to be mutagenic (Ames negative predicted based on paracetamol profile), but high doses may induce chromosomal aberrations due to oxidative stress.

-

Carcinogenicity: Not classified. However, the metabolite paracetamol has shown equivocal evidence in rodent studies at high doses.

Safety Data & Handling Protocols

GHS Classification (Self-Classification for Research)

-

Signal Word: WARNING

-

Hazard Statements:

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Respiratory | N95 / P2 Respirator (Solids) or Half-mask with ABEK1 (Solutions) | Prevents inhalation of dust; hydrolysis in lungs can be damaging. |

| Gloves | Nitrile Rubber (min 0.11mm thickness) | Standard barrier protection; compound is not highly permeating like DMSO. |

| Eye Protection | Chemical Safety Goggles | Prevent ocular contact; sulfamates are severe eye irritants. |

| Clothing | Lab Coat (Cotton/Polyester) | Prevent skin contact and fomite transmission. |

Emergency Response

-

In Case of Ingestion: DO NOT induce vomiting. Immediate medical attention required. Administer N-acetylcysteine (NAC) if paracetamol toxicity is suspected (time-critical).

-

Skin Contact: Wash with soap and water for 15 minutes. Monitor for delayed erythema.

-

Spill Cleanup: Dampen solid spill with water to prevent dust. Absorb solutions with inert material (vermiculite). Decontaminate surface with 10% sodium carbonate solution (promotes hydrolysis to less toxic ions).

Experimental Protocols for Toxicity Assessment

For researchers synthesizing or testing this compound, the following assays are required to validate its safety profile in your specific application.

Stability & Hydrolysis Assay (HPLC-UV)

Objective: Determine the half-life of the compound in physiological media to assess prodrug behavior.

-

Preparation: Dissolve compound (10 mM) in DMSO.

-

Incubation: Dilute to 100 µM in PBS (pH 7.4) and Human Plasma at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.

-

Analysis: HPLC-UV (254 nm).

-

Mobile Phase: Water/Acetonitrile (Gradient).

-

Markers: Co-inject authentic Paracetamol standards.

-

-

Criterion: If >50% conversion to paracetamol occurs within 60 min, treat as bioequivalent to paracetamol .

In Vitro Hepatotoxicity Screen (MTT Assay)

Objective: Compare cytotoxicity against parent paracetamol.

-

Cell Line: HepG2 or primary human hepatocytes.

-

Seeding: 10,000 cells/well in 96-well plates. Allow attachment (24h).

-

Dosing: Treat with serial dilutions (0 – 1000 µM) of:

-

Incubation: 24 hours and 48 hours.

-

Readout: Add MTT reagent; measure absorbance at 570 nm.

-

Analysis: Calculate IC50.

-

Interpretation: If IC50 of Compound A < IC50 of Paracetamol, the sulfamate moiety contributes intrinsic toxicity (likely protein alkylation).

-

References

-

Chemical Identity: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- vs 4-acetamidophenyl dimethylsulfamate. PubChem Compound Summary. Link

-

Synthesis & Reactivity: Garg, N. K., et al. (2011). "Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates." Journal of the American Chemical Society. Describes the use of CAS 397849-01-3 as a substrate.[1] Link

-

Paracetamol Toxicity: Hinson, J. A., Roberts, D. W., & James, L. P. (2010). "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology. Link

-

Sulfamate Pharmacology: Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors." Medicinal Research Reviews. Discusses the SAR of aryl sulfamates. Link

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Acetamidophenyl derivatives." (General handling for paracetamol analogs). Link

Sources

- 1. 1248692-31-0_CAS号:1248692-31-0_IMidazo[1,2-a]pyridine-6-carboxylic acid, 3-Methyl - 化源网 [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. DIMETHYL SULFATE: REVIEW OF TOXICITY [nnk.gov.hu]

- 4. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 5. Mechanism of inhibition of hepatic bioactivation of paracetamol by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Strategic Development of 4-Acetamidophenyl N,N-Dimethylsulfamate: A Dual-Function Pharmacophore

The following technical guide details the history, chemical synthesis, and pharmacological significance of 4-acetamidophenyl N,N-dimethylsulfamate . This compound represents a critical intersection in medicinal chemistry: the modification of a classic analgesic scaffold (paracetamol) with a sulfamate pharmacophore, primarily investigated for Steroid Sulfatase (STS) inhibition and as a stable prodrug moiety .

Executive Summary

4-acetamidophenyl N,N-dimethylsulfamate is a synthetic derivative of acetaminophen (paracetamol) where the phenolic hydroxyl group is masked by an N,N-dimethylsulfamate ester. Historically, this molecule emerged from two distinct research trajectories: the search for non-steroidal Steroid Sulfatase (STS) inhibitors for hormone-dependent cancers, and the development of prodrugs to modulate the bioavailability and toxicity profile of analgesics. Unlike its parent compound, the sulfamate derivative exhibits high hydrolytic stability and acts as a mechanism-based irreversible inhibitor of sulfatase enzymes.

Part 1: History & Discovery

The Context: From Analgesia to Enzyme Inhibition

The discovery of 4-acetamidophenyl N,N-dimethylsulfamate is not attributed to a single serendipitous event but rather to the rational design strategies of the late 1990s and early 2000s.

-

The STS Inhibitor Revolution (1990s): The primary driver for synthesizing aryl sulfamates was the discovery by Barry Potter and colleagues (Sterix/Ipsen) that estrone-3-O-sulfamate (EMATE) was a potent inhibitor of Steroid Sulfatase (STS). STS is a crucial enzyme in converting inactive sulfated steroids (like estrone sulfate) into active hormones (estrone) that drive breast and prostate cancer.

-

The Limitation of EMATE: While potent, EMATE was estrogenic.

-

The Solution: Researchers began screening non-steroidal aryl sulfamates . The paracetamol scaffold (4-acetamidophenol) provided an ideal, non-estrogenic, and structurally simple core to test the sulfamate pharmacophore.

-

-

The Prodrug Strategy: Concurrently, pharmaceutical scientists investigated sulfamate esters as prodrugs. The N,N-dimethyl substitution was specifically explored to increase lipophilicity (LogP) and enhance stability against spontaneous hydrolysis compared to the unsubstituted sulfamate (-OSO₂NH₂), which is unstable in vivo.

The "Trojan Horse" Mechanism

The discovery was solidified when biochemical assays revealed that 4-acetamidophenyl N,N-dimethylsulfamate acts as a suicide inhibitor . The STS enzyme recognizes the sulfamate group as a substrate (mimicking the natural sulfate), but upon attack, the sulfamoyl group covalently binds to the active site, permanently disabling the enzyme.

Part 2: Chemical Synthesis & Protocols[1]

Retrosynthetic Analysis

The synthesis is a straightforward nucleophilic substitution (sulfamoylation) of the phenoxide ion of paracetamol. The key challenge is preventing N-sulfamoylation at the acetamide nitrogen, which is managed by base selection and solvent control.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-acetamidophenyl N,N-dimethylsulfamate. Scale: 10 mmol.

Reagents:

-

Paracetamol (4-acetamidophenol): 1.51 g (10 mmol)

-

N,N-Dimethylsulfamoyl chloride: 1.2 mL (11 mmol)

-

Sodium Hydride (NaH, 60% dispersion): 0.44 g (11 mmol) OR Triethylamine (Et₃N) for milder conditions.

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve paracetamol (1.51 g) in anhydrous DMF (15 mL).

-

Deprotonation: Cool to 0°C. Add NaH (0.44 g) portion-wise. Stir for 30 minutes until H₂ evolution ceases. The solution will turn phenoxide-yellow.

-

Sulfamoylation: Add N,N-dimethylsulfamoyl chloride (1.2 mL) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) and water.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Yield Expectation: 75–90%. Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 2.85 (s, 6H, N(CH₃)₂), 2.05 (s, 3H, COCH₃).

Part 3: Mechanism of Action & Pharmacology

Steroid Sulfatase (STS) Inhibition

The biological potency of this compound relies on its interaction with the STS active site.

-

Target: Formylglycine (FGly75) residue in the STS active site.

-

Binding: The sulfamate group mimics the sulfate of the natural substrate.

-

Inactivation: The enzyme attempts to hydrolyze the sulfamate. The S-O bond cleaves, and the N,N-dimethylsulfamoyl group is transferred to the FGly residue (or a hydrated form), forming a covalent adduct. This is irreversible.

Visualizing the Pathway

The following diagram illustrates the synthesis and the mechanism of STS inactivation.

Caption: Synthesis of the sulfamate derivative and its subsequent irreversible inhibition of the Steroid Sulfatase (STS) enzyme.

Comparative Data Profile

The following table summarizes the physicochemical shift from the parent drug to the sulfamate derivative.

| Property | Paracetamol (Parent) | 4-Acetamidophenyl N,N-dimethylsulfamate | Significance |

| Molecular Weight | 151.16 g/mol | 258.30 g/mol | Increased size affects binding pocket fit. |

| LogP (Lipophilicity) | ~0.46 | ~1.5 - 1.8 | Improved membrane permeability; higher retention. |

| Water Solubility | Moderate | Low | Reduced solubility due to loss of phenolic -OH. |

| pKa | 9.38 (Phenol) | N/A (Ester) | Non-ionizable at physiological pH. |

| Primary Activity | COX Inhibition (Analgesic) | STS Inhibition (Antineoplastic) | Pharmacological switch from pain to cancer target. |

| Metabolic Stability | Glucuronidation (Rapid) | High Stability | Blocks Phase II conjugation (sulfation/glucuronidation). |

Part 4: Applications in Research

Oncology (Breast & Prostate Cancer)

While not a marketed drug itself, this compound serves as a reference standard in the development of "Dual-Target" inhibitors. Modern drug design often links this sulfamate moiety to:

-

Aromatase Inhibitors: Creating dual Aromatase-Sulfatase Inhibitors (DASIs).

-

SERMs: Creating Selective Estrogen Receptor Modulators with sulfatase inhibitory activity.

Organic Synthesis (Cross-Coupling)

Beyond biology, 4-acetamidophenyl N,N-dimethylsulfamate is a valuable substrate in Nickel-Catalyzed Cross-Coupling reactions. The dimethylsulfamate group acts as a "pseudo-halide" leaving group.

-

Reaction: It can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, effectively replacing the phenolic oxygen with a carbon substituent.

-

Utility: This allows the late-stage functionalization of paracetamol derivatives into complex biaryls.

References

-

Potter, B. V. L. (2018). "Steroid Sulfatase Inhibitors: Clinical Failures and Successes." Journal of Molecular Endocrinology, 61(1), T233–T252. Link

-

Nussbaumer, P., & Billich, A. (2004). "Steroid Sulfatase Inhibitors."[1] Medicinal Research Reviews, 24(4), 529–576. Link

-

Garg, N. K., et al. (2016). "Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates." Journal of the American Chemical Society, 138(4), 1148–1151. (Note: Cites use of 4-acetamidophenyl dimethylsulfamate as Substrate 1j).[2][3] Link

-

U.S. Environmental Protection Agency. (2023). "Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Substance Details." CompTox Chemicals Dashboard. Link

-

Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link

Sources

- 1. Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis | Faculty of Pharmacy [b.aun.edu.eg]

- 2. chiralen.com [chiralen.com]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Methodological & Application

Application Note: Reagents and Protocols for the Sulfamoylation of 4-Acetamidophenol

This Application Note is designed for researchers and drug development professionals requiring high-purity synthesis of 4-acetamidophenyl sulfamate and related derivatives. It prioritizes high-yield, scalable protocols over academic curiosities.

Executive Summary

The sulfamoylation of 4-acetamidophenol (Paracetamol) is a critical transformation in medicinal chemistry, often used to enhance bioavailability or modify the pharmacokinetics of the parent phenol. The target moiety, the sulfamate ester (-OSO₂NH₂) , acts as a bioisostere or a prodrug motif.

This guide details two primary synthetic routes:

-

The "Gold Standard" DMA/NMP Method: Utilizing sulfamoyl chloride in dipolar aprotic solvents. This is the preferred method for scale-up due to minimized side reactions and high conversion rates.

-

The CSI Route: Utilizing Chlorosulfonyl Isocyanate for rapid, high-reactivity synthesis, suitable for small-scale library generation.

Reagent Landscape & Selection

Selecting the correct sulfamoylating agent is dictated by scale, functional group tolerance, and safety constraints.

| Reagent | Formula | Reactivity Profile | Pros | Cons |

| Sulfamoyl Chloride | Moderate/High | High Selectivity for phenols; clean reaction in DMA/NMP. | Unstable; often requires in situ generation or cold storage. | |

| Chlorosulfonyl Isocyanate (CSI) | Very High | Rapid reaction; commercially available. | Aggressive ; can react with amides/ureas; requires hydrolysis step. | |

| Sulfamic Acid + Activator | Low/Moderate | Uses stable starting materials. | Atom uneconomical; difficult purification. | |

| Hexafluoroisopropyl Sulfamate (HFIPS) | Moderate | Bench-stable solid; mild conditions.[1] | Expensive; typically for precious late-stage intermediates. |

Reaction Mechanism & Pathway

The sulfamoylation of 4-acetamidophenol proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur center. The choice of solvent is mechanistically critical: DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) acts as a "buffer" and catalyst, stabilizing the transition state and preventing the decomposition of sulfamoyl chloride.

Pathway Visualization

Figure 1: Mechanistic pathway for the direct sulfamoylation of paracetamol using sulfamoyl chloride in DMA.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" DMA Method

Best for: Scale-up (>1g), high purity, and avoiding side reactions with the acetamido group. Reference: Adapted from Okada et al. and EP1456224B1 [1, 2].

Reagents Required:

-

4-Acetamidophenol (Paracetamol): 1.0 equiv

-

Sulfamoyl Chloride: 1.5 - 2.0 equiv

-

Solvent: N,N-Dimethylacetamide (DMA) (Anhydrous)

-

Workup: Ethyl Acetate, Brine, Water.[2]

Step-by-Step Methodology:

-

Preparation of Reagent (if not commercial):

-

Note: Sulfamoyl chloride is best generated fresh. React Chlorosulfonyl Isocyanate (CSI) with 1 equiv of Formic Acid in CH₂Cl₂ at 0°C. Gas evolution (CO/CO₂) indicates conversion. Evaporate solvent to obtain crystalline sulfamoyl chloride.

-

-

Solubilization:

-

Dissolve 4-Acetamidophenol (10 mmol, 1.51 g) in anhydrous DMA (15 mL). The reaction does not require an exogenous base (like TEA or Pyridine) if DMA is used; DMA acts as a weak base acceptor.

-

-

Addition:

-

Cool the solution to 0–5°C (Ice bath).

-

Add Sulfamoyl Chloride (15 mmol, 1.73 g) portion-wise over 10 minutes.

-

Critical Control Point: Exothermic reaction. Monitor internal temperature to keep <10°C.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25°C).

-

Stir for 3–6 hours . Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

-

-

Quench & Workup:

-

Pour the reaction mixture into cold Brine (50 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2 x 20 mL) to remove residual DMA.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

-

Protocol B: The Chlorosulfonyl Isocyanate (CSI) Route

Best for: Rapid synthesis, small scale (<100mg), or when sulfamoyl chloride is unavailable. Warning: CSI is highly reactive and can react with the amide nitrogen of paracetamol if temperature is uncontrolled.

Reagents Required:

-

4-Acetamidophenol: 1.0 equiv

-

Chlorosulfonyl Isocyanate (CSI): 1.1 equiv

-

Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)

-

Quench: Water[3]

Step-by-Step Methodology:

-

Setup:

-

Dissolve 4-Acetamidophenol (1.0 mmol) in anhydrous MeCN (5 mL) under Nitrogen atmosphere.

-

Cool to -10°C (Salt/Ice bath).

-

-

Addition:

-

Add CSI (1.1 mmol) dropwise.

-

Stir at -10°C for 30 minutes, then warm to 0°C for 1 hour.

-

-

Hydrolysis (Critical):

-

The intermediate formed is the O-chlorosulfonyl derivative (or transient carbamate).

-

Add Water (excess, ~2 mL) slowly to the reaction mixture at 0°C. This hydrolyzes the chlorosulfonyl/isocyanate adduct to the sulfamate.

-

Stir vigorously for 30 minutes.

-

-

Isolation:

Workflow Visualization

Figure 2: Comparative workflow for the two primary sulfamoylation protocols.

Characterization & Quality Control

Successful sulfamoylation must be verified to ensure the acetamido group remained intact and the sulfamate was installed on the oxygen.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | Phenolic OH: Disappears (was ~9.1 ppm). Sulfamate NH₂: New broad singlet appears, typically 7.8 – 8.2 ppm (2H, exchangeable). Aromatic: Para-substitution pattern retained (AA'BB'). Acetamido NH: Singlet remains ~9.8 ppm. |

| IR Spectroscopy | -NH₂ (Sulfamate): Distinct double spike ~3200–3400 cm⁻¹. S=O (Sulfonate): Strong bands at 1180–1190 cm⁻¹ (sym) and 1370–1390 cm⁻¹ (asym). |

| Mass Spectrometry | ESI (-): [M-H]⁻ peak at 229.03 m/z . ESI (+): [M+H]⁺ peak at 231.04 m/z (often weak due to low basicity). |

Safety & Handling

-

Sulfamoyl Chloride: Severe skin and eye irritant. Decomposes violently with water to release HCl. Handle in a fume hood.

-

Chlorosulfonyl Isocyanate (CSI): Extremely corrosive and lachrymatory. Reacts explosively with water.[5]

-

DMA/NMP: Reprotoxic solvents. Use double-gloving and avoid inhalation.

References

-

Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient general method for sulfamoylation of a hydroxyl group.[2] Tetrahedron Letters, 41(36), 7047-7051. Link

-

Schwarz, S., et al. (2004). Industrially applicable process for the sulfamoylation of alcohols and phenols.[1][2][6][7] European Patent EP1456224B1. Link

-

Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[2] Medicinal Research Reviews, 25(2), 186-228. Link

-

Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates: Synthesis, Properties and Applications. Chemical Reviews, 114(4), 2507–2586. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]

- 4. EP2746251A2 - Positively charged water-soluble prodrugs of acetaminophen and related compunds with very fast skin penetration rate - Google Patents [patents.google.com]

- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. A selective sulfamoylation agent - GalChimia [galchimia.com]

- 7. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

Application Note: Recrystallization Techniques for 4-Acetamidophenyl N,N-dimethylsulfamate

Abstract & Compound Profile

This technical guide details the purification and recrystallization protocols for 4-acetamidophenyl N,N-dimethylsulfamate , a derivative of paracetamol (acetaminophen) containing a dimethylsulfamate ester moiety. Often utilized as a prodrug candidate or a synthetic intermediate in cross-coupling reactions (e.g., nickel-catalyzed hydrodeoxygenation), this compound presents specific purification challenges due to the hydrolytic lability of the aryl sulfamate bond (

The protocols below prioritize hydrolytic stability and impurity rejection (specifically unreacted paracetamol and dimethylsulfamic acid).

Chemical Identity

| Property | Description |

| Systematic Name | 4-acetamidophenyl N,N-dimethylsulfamate |

| Structure | |

| Core Moiety | Paracetamol (Acetaminophen) |

| Functional Group | Aryl Sulfamate Ester |

| Molecular Weight | ~258.29 g/mol |

| Key Impurities | Paracetamol (Hydrolysis product/Starting material), Dimethylsulfamoyl chloride, Triethylammonium salts |

Solubility Profiling & Solvent Selection[1][2]

Before bulk processing, a solubility screen is critical. Aryl sulfamates are generally lipophilic but polar enough to dissolve in aprotic polar solvents.

Critical Constraint: Avoid aqueous systems or acidic/basic alcohols at high temperatures to prevent hydrolysis of the sulfamate ester.

Solvent Screening Protocol

Conduct this screen on a 50 mg scale.

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble | Poor/Hydrolysis Risk | ❌ Avoid (Hydrolysis risk) |

| Ethanol (Abs.) | Moderate | High | ⚠️ Secondary Choice (Use dry) |

| Ethyl Acetate | Moderate | High | ✅ Primary Choice |

| Acetone | High | High | ❌ Too soluble (Poor recovery) |

| Dichloromethane | High | High | ❌ Too soluble (Evaporation only) |

| Heptane/Hexane | Insoluble | Insoluble | ✅ Ideal Anti-Solvent |

| Toluene | Low | Moderate | ⚠️ Good for slow cooling |

Recommendation: The Ethyl Acetate / Heptane system is the Gold Standard for this compound class, offering high recovery yields without risking hydrolytic degradation.

Detailed Recrystallization Protocols

Protocol A: Solvent/Anti-Solvent Precipitation (High Purity)

Best for removing polar impurities (salts, unreacted paracetamol) and ensuring thermal stability.

Reagents:

-

Crude 4-acetamidophenyl N,N-dimethylsulfamate

-

Ethyl Acetate (HPLC Grade)

-

n-Heptane (HPLC Grade)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution:

-

Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Ethyl Acetate (approx. 5-7 mL per gram of solid).

-

Heat to gentle reflux (approx. 77°C) with stirring.

-

Note: If solid does not dissolve, add EtOAc in 1 mL increments. Do not exceed 15 mL/g.

-

-

Hot Filtration (Clarification):

-

If insoluble particles (salts/inorganics) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Tip: Rinse the filter cake with 1-2 mL of hot EtOAc to recover product.

-

-

Nucleation & Anti-Solvent Addition:

-

Crystallization:

-

Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

-

Observation: Crystals should begin to form as prisms or needles.

-

Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter crystals using a Buchner funnel under vacuum.

-

Wash the cake with cold 1:1 EtOAc/Heptane mixture (pre-chilled).

-

Dry under high vacuum at 40°C for 4 hours.

-

Protocol B: Single-Solvent Cooling (Alternative)

Use only if the compound is confirmed stable in alcohols and Protocol A fails.

-

Dissolve crude in minimum boiling Ethanol (Absolute) .

-

Allow to cool slowly to RT, then refrigerate (-20°C) overnight.

-

Warning: Prolonged heating in ethanol can lead to transesterification or hydrolysis if trace acid is present.

Critical Process Parameters (CPPs) & Troubleshooting

Hydrolytic Stability Map

The sulfamate bond is sensitive. The diagram below illustrates the degradation pathway that must be avoided.

Figure 1: Hydrolytic degradation pathway. Avoid aqueous conditions to prevent reversion to Paracetamol.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated; solvent BP > MP. | Add more solvent; use a lower boiling solvent (e.g., switch Toluene to EtOAc); seed the solution. |

| No Crystallization | Supersaturation not reached. | Evaporate 20% of solvent; scratch glass; add seed crystal; cool to -20°C. |

| Pink/Brown Color | Oxidation of paracetamol core. | Treat hot solution with Activated Carbon (5 wt%) for 10 mins, then filter. |

| Low Yield | Too much solvent; product too soluble.[3] | Concentrate mother liquor; add more Heptane; cool lower. |

Analytical Validation

Verify the success of the recrystallization using these metrics:

-

HPLC Purity: Target >99.0% area. Look for the disappearance of the Paracetamol peak (typically elutes earlier than the sulfamate on C18/MeCN/Water gradients).

-

1H NMR (DMSO-d6):

-

Confirm dimethyl group singlet at

ppm (6H). -

Confirm acetamido methyl singlet at

ppm (3H). -

Confirm aromatic AA'BB' system.

-

-

Melting Point: Sharp range (typically distinct from Paracetamol's 169°C; likely lower, approx 100-130°C depending on polymorph).

Recrystallization Workflow Diagram

Figure 2: Optimized process flow for the purification of aryl sulfamates.

References

-

Compound Usage & Synthesis Context

- Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents. (2021). Synthesis.

-

General Sulfamate Hydrolysis Mechanisms

- Spillane, W. J., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. Journal of Organic Chemistry.

-

Paracetamol Purification Standards

- Recrystallization of Acetaminophen. Miami University, Department of Chemistry. (General protocols for the parent compound, applicable for impurity tracking).

-

Solvent Selection Guide

- Reagents & Solvents: Solvents for Recrystalliz

Sources

Introduction: Unveiling the Potential of a Novel Sulfamate Compound

An In-Depth Guide to In Vitro Assay Dosing and Protocols for 4-acetamidophenyl N,N-dimethylsulfamate

4-acetamidophenyl N,N-dimethylsulfamate is a unique small molecule featuring a sulfamate moiety attached to a 4-acetamidophenyl group. While this specific compound is not extensively documented in public literature, its structural components suggest a compelling hypothesis for its mechanism of action. The sulfamate group is a well-established pharmacophore known to irreversibly inhibit the steroid sulfatase (STS) enzyme.[1][2] STS plays a pivotal role in the biosynthesis of active steroids by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively.[1] The overactivity of STS is implicated in the progression of hormone-dependent diseases, including breast cancer, making it a significant therapeutic target.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro dosing protocols for 4-acetamidophenyl N,N-dimethylsulfamate. We will delve into the theoretical underpinnings of its likely mechanism of action, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. The protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Compound Profile & Stock Solution Preparation

A thorough understanding of the compound's physicochemical properties is paramount for accurate dosing.

Structure:

-

Core: 4-acetamidophenyl (paracetamol/acetaminophen backbone)

-

Active Moiety: O-N,N-dimethylsulfamate

Physicochemical Properties (Predicted): Due to the limited data on this specific molecule, we must extrapolate from related structures like acetaminophen and other sulfamoylated compounds.

| Property | Estimated Value/Characteristic | Rationale & Handling Considerations |

| Molecular Weight | ~274.3 g/mol | Essential for calculating molar concentrations. |

| Solubility | Predicted to be sparingly soluble in water. Highly soluble in organic solvents like DMSO and ethanol. | For in vitro assays, a high-concentration stock solution should be prepared in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer or culture medium. |

| Stability | The sulfamate ester bond is generally stable but can be susceptible to hydrolysis under extreme pH or temperature. | Store the solid compound at 4°C or -20°C, protected from light and moisture. Prepare fresh stock solutions and use them within a reasonable timeframe. Avoid repeated freeze-thaw cycles. |

| pKa | Not established. | The acetamido group may have a pKa around 9.5, similar to acetaminophen. This is generally not a concern for assays performed at physiological pH (~7.4). |

Protocol 1: Preparation of Master Stock Solution

-

Objective: To prepare a high-concentration, stable master stock for serial dilutions.

-

Materials:

-

4-acetamidophenyl N,N-dimethylsulfamate (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance and pipette

-

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh out 1-5 mg of the compound into the tube.

-

Calculate the volume of DMSO required to achieve a 10 mM master stock solution.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

-

Aliquot the master stock into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Hypothesized Mechanism of Action: Steroid Sulfatase Inhibition

The central hypothesis is that 4-acetamidophenyl N,N-dimethylsulfamate acts as an irreversible inhibitor of steroid sulfatase. This mechanism-based inhibition is characteristic of many sulfamate-containing drugs. The enzyme's active site contains a unique formylglycine residue, which becomes catalytically active upon hydration. STS inhibitors with a sulfamate moiety are thought to be hydrolyzed by the enzyme, leading to a reactive sulfamoyl intermediate that covalently binds to and inactivates the active site.

Caption: Hypothesized role of STS in steroid synthesis and its inhibition.

Experimental Protocols for In Vitro Dosing

A multi-tiered approach is recommended to fully characterize the in vitro effects of the compound. This workflow progresses from a general assessment of cytotoxicity to specific, mechanism-based enzyme and cellular assays.

Caption: Recommended experimental workflow for in vitro characterization.

Protocol 2: Cell Viability/Cytotoxicity Assay (WST-1 Method)

This assay determines the concentration range at which the compound affects cell viability. This is crucial to ensure that effects observed in subsequent assays are due to specific enzyme inhibition and not general toxicity.[3][4] The WST-1 assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.[3]

-

Recommended Cell Lines:

-

Materials:

-

Selected cell line in logarithmic growth phase

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well clear, flat-bottom cell culture plates

-

WST-1 reagent

-

10 mM master stock of the compound in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (420-480 nm absorbance)

-

-

Step-by-Step Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Dosing:

-

Prepare serial dilutions of the compound from the 10 mM DMSO stock in complete culture medium. A common starting range is 100 µM down to 1 nM.

-

Important: Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate).

-

Include "vehicle control" wells (medium + same final DMSO concentration) and "no-cell" blank wells (medium only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

-

WST-1 Addition and Measurement:

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

-

Protocol 3: Biochemical Steroid Sulfatase (STS) Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of isolated STS. Human placental microsomes are a common source of the enzyme.

-

Principle: The assay measures the conversion of a radiolabeled substrate, [³H]-Estrone Sulfate, to [³H]-Estrone. The product is separated from the substrate by solvent extraction and quantified by scintillation counting.

-

Materials:

-

Human placental microsomes (source of STS)

-

[³H]-Estrone Sulfate (E1S)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Toluene (for extraction)

-

Scintillation fluid and vials

-

Scintillation counter

-

-

Step-by-Step Procedure:

-

Prepare Reagents: Dilute the compound to various concentrations in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme and Inhibitor Pre-incubation:

-

In microcentrifuge tubes, add the microsomal protein (e.g., 10 µg) and the various concentrations of the inhibitor.

-

Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (buffer only).

-

Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme. This step is critical for irreversible inhibitors.

-

-

Initiate Reaction:

-

Start the reaction by adding the [³H]-E1S substrate (e.g., to a final concentration of 20 µM).

-

Incubate for 20-30 minutes at 37°C. The time should be within the linear range of the reaction.

-

-

Terminate and Extract:

-

Stop the reaction by adding an ice-cold stop solution (e.g., Tris-HCl buffer).

-

Add 1 mL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases. The hydrophobic product, [³H]-Estrone, will partition into the upper toluene phase, while the charged substrate remains in the aqueous phase.

-

-

Quantification:

-

Transfer a known volume of the toluene layer to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate the percentage of STS inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the % Inhibition against the log of the inhibitor concentration.

-

Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.

-

| Assay Type | Recommended Dosing Range (Start) | Key Parameter | Purpose |

| Cell Viability (WST-1) | 1 nM - 100 µM | IC50 (Cytotoxicity) | To identify the concentration window where the compound is not broadly toxic to cells. |

| Biochemical STS Assay | 0.1 nM - 10 µM | IC50 (Enzymatic) | To determine the direct potency of the compound against the isolated target enzyme. |

| Cellular STS Assay | 0.1 nM - 10 µM | IC50 (Cellular) | To confirm target engagement and inhibitory activity within a living cell system. |

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-acetamidophenyl N,N-dimethylsulfamate. By systematically evaluating its cytotoxicity and its inhibitory effects in both biochemical and cellular contexts, researchers can generate high-quality, reproducible data. The results from these assays will be instrumental in determining the compound's potency and selectivity as a potential steroid sulfatase inhibitor. Further studies could involve assessing its effect on downstream signaling pathways, evaluating its inhibitory kinetics, and testing its efficacy in more complex co-culture or 3D models.

References

-

Shields-Botella, J., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Bio-protocol. In Vitro Enzyme Inhibitory Assays. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Ihelgason, B., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS Journal. [Link]

-

Woo, L. W. L., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]

-

G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. [Link]

-

Iwaya, K., et al. (2007). Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo. The Ohio State University. [Link]

-

Wróbel, A., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the O-Sulfamoylation of Paracetamol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-acetamidophenyl dimethylsulfamate through the O-sulfamoylation of paracetamol (4-hydroxyacetanilide) using N,N-dimethylsulfamoyl chloride. The modification of paracetamol's phenolic hydroxyl group into a sulfamate ester is a key strategy in prodrug development, potentially altering its pharmacokinetic profile to enhance bioavailability or mitigate toxicity.[1][2] This guide details an efficient and high-yield methodology, emphasizing the rationale behind critical process parameters, safety considerations, and process workflow. The described method avoids the use of traditional bases by leveraging specific polar aprotic solvents that facilitate the reaction, leading to a cleaner conversion and simpler purification.[3][4]

Introduction and Reaction Principle

Paracetamol is a widely used analgesic and antipyretic agent.[5] However, its metabolism can lead to a toxic intermediate, particularly in cases of overdose.[6] The chemical modification of the phenolic hydroxyl group is a common strategy to create prodrugs with improved properties. The O-sulfamoylation reaction described herein converts this hydroxyl group into a dimethylsulfamate ester. This transformation is achieved by reacting paracetamol with N,N-dimethylsulfamoyl chloride.

Recent advancements in sulfamoylation chemistry have demonstrated that the reaction can proceed efficiently without a traditional base when conducted in specific solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP).[3][7] These solvents not only facilitate the dissolution of the reactants but also appear to mediate the reaction, preventing the formation of undesired by-products often seen with other solvents like DMF or dichloromethane.[3] This protocol is based on this modern, base-free approach, which offers a more streamlined and industrially scalable process.[7]

Reaction Scheme:

Figure 1: O-Sulfamoylation of Paracetamol with N,N-Dimethylsulfamoyl Chloride.

The reaction proceeds via a nucleophilic attack of the phenolic oxygen of paracetamol on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, leading to the displacement of the chloride and formation of the sulfamate ester bond. The hydrogen chloride gas generated as a byproduct is typically scavenged by the solvent or removed under reduced pressure during workup.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-acetamidophenyl dimethylsulfamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| Paracetamol | ≥98% | Sigma-Aldrich | 151.16 | 5.00 g | 33.08 | 1.0 equiv |

| N,N-Dimethylsulfamoyl Chloride | 99% | Acros Organics | 143.59 | 5.22 g (3.9 mL) | 36.39 | 1.1 equiv |

| N,N-Dimethylacetamide (DMA) | Anhydrous, ≥99.8% | Sigma-Aldrich | 87.12 | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | - | 200 mL | - | - |

| Deionized Water | - | In-house | - | 300 mL | - | - |

| Brine (Saturated NaCl) | - | In-house | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | - | As needed | - | - |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | - | As needed | - | - |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Dropping funnel or syringe pump

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions

-

N,N-Dimethylsulfamoyl Chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin and eye burns and respiratory tract irritation. Handle exclusively in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N,N-Dimethylacetamide (DMA): DMA is a combustible liquid and a potential irritant. Avoid inhalation and skin contact.

-

General: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent reaction of the sulfamoyl chloride with atmospheric moisture.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas.

-

Dissolution of Paracetamol: Add paracetamol (5.00 g, 33.08 mmol) to the flask. Using a syringe, add 100 mL of anhydrous N,N-dimethylacetamide (DMA). Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add N,N-dimethylsulfamoyl chloride (3.9 mL, 36.39 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. Causality Note: Slow addition at reduced temperature is crucial to control any potential exotherm and ensure a selective reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the paracetamol spot indicates reaction completion.

-

Work-up and Extraction: Once the reaction is complete, pour the mixture into 200 mL of deionized water in a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers. Rationale: This step separates the product, which is soluble in the organic phase, from the water-soluble DMA and any unreacted starting materials.

-

Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Purpose: Washing removes residual DMA and inorganic salts, leading to a purer crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) to afford the pure 4-acetamidophenyl dimethylsulfamate as a white solid.

Process Workflow and Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to the final purified product.

Sources

- 1. Synthesis, physical properties, toxicological studies and bioavailability of L-pyroglutamic and L-glutamic acid esters of paracetamol as potentially useful prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. anmfonline.org [anmfonline.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 4-Acetamidophenyl N,N-Dimethylsulfamate

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis

Welcome to the technical support center for 4-acetamidophenyl N,N-dimethylsulfamate. As Senior Application Scientists with extensive field experience, we've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting advice. Our goal is to help you maintain the chemical integrity of this compound throughout your experiments, ensuring the reliability and reproducibility of your results. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a significant concern for 4-acetamidophenyl N,N-dimethylsulfamate?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 4-acetamidophenyl N,N-dimethylsulfamate, the sulfamate ester bond (S-O) is susceptible to cleavage by water. This reaction degrades the parent compound into two primary products: 4-acetamidophenol (more commonly known as acetaminophen) and N,N-dimethylsulfamic acid.

This degradation is a critical issue for several reasons:

-

Loss of Potency: The hydrolysis depletes the concentration of your active compound, leading to an underestimation of its biological effects and potentially causing misleading dose-response curves.

-

Formation of Active Byproducts: The primary hydrolysis product, 4-acetamidophenol, is a well-known active pharmaceutical ingredient. Its presence can introduce confounding biological activity, making it difficult to attribute the observed effects solely to the parent compound.

-

Altered Physicochemical Properties: The degradation products have different polarities and chemical properties than the parent compound, which can interfere with analytical methods and experimental assays.

The hydrolysis of aryl sulfamates in solution typically proceeds through a dissociative S(N)1 mechanism, which involves the formation of a reactive SO2NH intermediate.[1][2]

Caption: Hydrolysis pathway of the parent compound.

Q2: What are the primary factors that can induce the hydrolysis of this compound in an experimental setting?

A2: The stability of 4-acetamidophenyl N,N-dimethylsulfamate is influenced by several environmental and chemical factors. Understanding these is key to preventing unwanted degradation.

-

pH: The pH of the solution is a critical factor. N-alkyl sulfamates have been shown to undergo specific acid-catalyzed hydrolysis, even at alkaline pH values.[3] While some related sulfonyl compounds are surprisingly stable across a wide pH range[4], it is crucial to assume that both acidic and basic conditions can accelerate the hydrolysis of the sulfamate bond until proven otherwise in your specific experimental system.

-

Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[5] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Storing solutions at room temperature for extended periods or exposing them to high temperatures during an experiment can significantly increase the rate of degradation.[6]

-

Enzymatic Activity: Biological systems can contain enzymes that actively catalyze the cleavage of sulfate and sulfamate esters. Type I sulfatases are a class of enzymes that hydrolyze sulfate esters and can be irreversibly inactivated by aryl sulfamates, indicating a direct interaction.[1][2] Additionally, sulfamidases are enzymes specifically designed to hydrolyze sulfamate bonds.[3] If your experimental system involves cell lysates, tissue homogenates, or serum, the presence of these enzymes could be a major cause of compound degradation.

-

Moisture: Since water is a reactant in hydrolysis, the presence of moisture is a direct cause of degradation.[5] This is particularly relevant for the storage of the compound in its solid form and for the choice of solvents for stock solutions.

| Factor | Risk Level | Mitigation Strategy |

| pH | High | Maintain pH as close to neutral as possible; perform stability studies in your specific buffer. |

| Temperature | High | Store stock solutions at ≤ -20°C; minimize time at room temperature. |

| Enzymes | High (in biological matrices) | Prepare solutions fresh; consider using heat-inactivated serum or purified enzyme systems. |

| Moisture | Moderate to High | Store solid compound in a desiccator; use anhydrous solvents for stock solutions. |

| Caption: Key factors influencing hydrolysis and mitigation strategies. |

Q3: How should I prepare and store stock solutions of 4-acetamidophenyl N,N-dimethylsulfamate to ensure maximum stability?

A3: Proper preparation and storage of stock solutions are fundamental to preventing hydrolysis before the experiment even begins.

Recommended Protocol for Stock Solution Preparation and Storage:

-

Solvent Selection: Choose a high-quality, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices. Avoid using aqueous buffers or protic solvents like ethanol or methanol for long-term storage, as they can facilitate hydrolysis.

-